molecular formula C27H30F2N2O3 B1675043 Lomerizine CAS No. 101477-55-8

Lomerizine

Cat. No. B1675043
M. Wt: 468.5 g/mol
InChI Key: JQSAYKKFZOSZGJ-UHFFFAOYSA-N
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Patent
US04663325

Procedure details

The 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride obtained in Example 4 (20.0 g; 36.9 millimoles) was added to 100 ml of a 20% aqueous solution of sodium hydroxide. The resulting oily product was extracted with 100 ml of ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 11.1 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine as an oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][O:4][C:5]1[C:32]([O:33][CH3:34])=[C:31]([O:35][CH3:36])[CH:30]=[CH:29][C:6]=1[CH2:7][N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1.[OH-].[Na+]>>[CH3:3][O:4][C:5]1[C:32]([O:33][CH3:34])=[C:31]([O:35][CH3:36])[CH:30]=[CH:29][C:6]=1[CH2:7][N:8]1[CH2:9][CH2:10][N:11]([CH:14]([C:22]2[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=2)[C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[CH2:12][CH2:13]1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.Cl.COC1=C(CN2CCN(CC2)C(C2=CC=C(C=C2)F)C2=CC=C(C=C2)F)C=CC(=C1OC)OC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting oily product was extracted with 100 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CN2CCN(CC2)C(C2=CC=C(C=C2)F)C2=CC=C(C=C2)F)C=CC(=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.